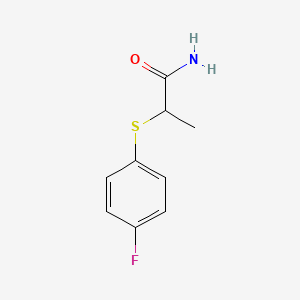
1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione
Overview
Description
1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione, also known as MTO, is a heterocyclic compound that has been widely used in scientific research. MTO is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the immune response to viral and bacterial infections.
Mechanism of Action
1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione inhibits the enzyme cGAS, which is responsible for detecting cytosolic DNA and initiating the immune response. cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway and leads to the production of type I interferons. This compound binds to the active site of cGAS and prevents the synthesis of cGAMP, thereby inhibiting the immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of type I interferons in various cell types, including dendritic cells, macrophages, and fibroblasts. In addition, this compound has been shown to reduce inflammation and improve skin pathology in animal models of psoriasis. This compound has also been shown to reduce the severity of lupus nephritis in a mouse model of lupus.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione in lab experiments is its potency and specificity for cGAS inhibition. This compound has been shown to be more potent than other cGAS inhibitors, such as RU.521 and RU.521. This compound also has a long half-life, which allows for sustained cGAS inhibition. One limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione. One direction is the development of more potent and selective cGAS inhibitors. Another direction is the investigation of the role of cGAS in other diseases, such as cancer and neurodegenerative diseases. Finally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of new therapies for autoimmune diseases.
Scientific Research Applications
1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione has been extensively studied for its potential use in the treatment of autoimmune diseases, such as lupus and psoriasis. This compound has been shown to inhibit the production of type I interferons, which are key mediators of the immune response. In addition, this compound has been shown to reduce inflammation and improve skin pathology in animal models of psoriasis.
properties
IUPAC Name |
1-methylthieno[3,2-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-8-4-2-3-12-5(4)6(9)11-7(8)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLUTGJASWHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)OC1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B7356358.png)
![2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B7356363.png)
![2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol](/img/structure/B7356380.png)
![2-[2-(2-ethylpyrazol-3-yl)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356391.png)
![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-cyclohexylimino-1,3-thiazolidin-4-one](/img/structure/B7356401.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)
![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)


![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)